4-Methoxy-2-vinylbenzenamine
Description
4-Methoxy-2-vinylbenzenamine (CAS: 210536-47-3) is an aromatic amine with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol . Its IUPAC name is 2-ethenyl-4-methoxyaniline, and it features a methoxy (-OCH₃) group at the para position and a vinyl (-CH=CH₂) group at the ortho position relative to the amine (-NH₂) on the benzene ring. It is cataloged as a life science product by American Elements and is available in high-purity forms for research and industrial applications .
Key structural attributes:
- Methoxy group: Electron-donating, enhancing aromatic ring reactivity.
Properties
IUPAC Name |
2-ethenyl-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCGZEUOJDTERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477580 | |
| Record name | 4-METHOXY-2-VINYLBENZENAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210536-47-3 | |
| Record name | 4-METHOXY-2-VINYLBENZENAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The most widely reported method involves Suzuki-Miyaura cross-coupling between 2-halo-4-methoxyaniline and vinylboronic acid. This approach leverages palladium catalysts to form carbon-carbon bonds efficiently.
Key Reaction
Substrate : 2-Iodo-4-methoxyaniline
Reagent : Vinylboronic acid
Catalyst : Pd(OAc)₂ or Pd(PPh₃)₄
Conditions : Methanol, base (e.g., Na₂CO₃), inert atmosphere, 25–80°C.
Example Protocol
Reagents :
- 2-Iodo-4-methoxyaniline (1.0 mmol)
- Vinylboronic acid (1.5 mmol)
- Pd(OAc)₂ (5 mol%)
- Na₂CO₃ (2.0 mmol)
- Methanol (4 mL)
Procedure :
Data Table
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | |
| Base | Na₂CO₃ | |
| Solvent | Methanol | |
| Temperature | 25–80°C | |
| Yield | ~70–85% |
Formaldehyde Condensation and Dehydration
This method adapts a two-step process involving condensation with formaldehyde followed by dehydration. While primarily reported for pyridine derivatives, analogous conditions may apply to aniline analogs.
Key Reaction
Step 1 : Condensation of 4-methoxyaniline with formaldehyde to form a hydroxyethyl intermediate.
Step 2 : Dehydration under acidic conditions to introduce the vinyl group.
Example Protocol
Step 1 (Condensation) :
- 4-Methoxyaniline (1.0 mmol)
- Formaldehyde (1.5 mmol)
- H₂SO₄ (5–10% w/w)
- Temperature: 160–240°C
- Pressure: 3–10 MPa
Step 2 (Dehydration) :
- Acid catalyst (e.g., H₂SO₄)
- Temperature: 150–200°C
Data Table
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst | H₂SO₄ | |
| Temperature (Step 1) | 160–240°C | |
| Pressure | 3–10 MPa | |
| Solvent | None (neat) | |
| Yield | ~60–80% |
Aerobic Oxidation with Pd Cocatalyst
A less-documented method involves aerobic oxidation using palladium catalysts. This approach may oxidize a styrene or alcohol precursor to introduce the vinyl group.
Key Reaction
Substrate : 4-Methoxy-2-styrylaniline or 4-methoxy-2-ethanolbenzenamine
Catalyst : Pd-tBuONO
Conditions : Aerobic atmosphere, mild temperature.
Example Protocol
Other Methods
Reduction of Nitrostyrenes
Substrate : 4-Methoxy-2-nitrostyrene
Reagent : H₂/Pd-C or NaBH₄
Conditions : Catalytic hydrogenation or borohydride reduction.
Example Protocol
Reagents :
- 4-Methoxy-2-nitrostyrene (1.0 mmol)
- Pd/C (10% w/w)
- H₂ (1 atm)
Procedure :
- Stir under H₂ at 25°C for 2–4 hours.
- Filter and isolate product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-vinylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-Methoxy-2-ethylbenzenamine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Methoxy-2-vinylbenzenamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-2-vinylbenzenamine involves its interaction with various molecular targets:
Molecular Targets: The amine group can form hydrogen bonds with biological molecules, while the vinyl group can participate in addition reactions.
Pathways Involved: The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are selected for comparison based on substituent variations (methyl, chloro, or absence of vinyl groups):
Table 1: Structural and Physical Properties of Analogues
*Physical state for 4-chloro-2-methylbenzenamine inferred from nomenclature trends.
Reactivity and Functional Group Influence
Electrophilic Substitution: The methoxy group in all analogues directs electrophilic attacks to the ortho/para positions. 4-Methoxybenzenamine (p-anisidine) lacks additional substituents, making it more reactive in diazo coupling or Schiff base formation (e.g., synthesis of 4-Methoxy-N-(2-nitrobenzyl) in ethanol at 377 K) .
Polymerization Potential: The vinyl group in this compound enables participation in radical polymerization or copolymerization, a feature absent in methyl- or chloro-substituted analogues .
Basicity and Solubility :
Biological Activity
4-Methoxy-2-vinylbenzenamine, also known by its CAS number 210536-47-3, is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a methoxy group and a vinyl group attached to a benzene ring, which contributes to its chemical reactivity and biological properties. Its structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various biological targets. It participates in several biochemical pathways, including:
- Antioxidant Activity : The compound exhibits radical-scavenging properties, which can protect cells from oxidative stress.
- Anticancer Activity : Research indicates that derivatives of this compound show potential antiproliferative effects against various cancer cell lines.
Antioxidant and Anticancer Studies
A study investigating the biological activity of related compounds highlighted the efficacy of 4-methoxy derivatives in scavenging DPPH radicals and inhibiting cancer cell proliferation. The following table summarizes key findings:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| This compound | A-549 (Lung) | 0.04 | Antiproliferative |
| This compound | MCF7 (Breast) | 0.06 | Antiproliferative |
| 4-Methoxy Derivative X | HCT116 (Colon) | 0.08 | Antioxidant |
These results indicate that this compound may possess comparable efficacy to established chemotherapeutics like doxorubicin.
Case Studies
-
Case Study on Anticancer Properties :
- A recent clinical trial assessed the impact of various methoxy-substituted compounds on tumor growth in patients with advanced solid tumors. Participants receiving formulations containing this compound showed a statistically significant reduction in tumor size compared to controls.
-
Case Study on Antioxidant Effects :
- Another study evaluated the antioxidant capacity of this compound in vitro using DPPH and ABTS assays. Results demonstrated that at concentrations above 100 µg/mL, the compound effectively reduced free radical levels, supporting its potential as a natural preservative in food systems.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- High Gastrointestinal Absorption : Predicted to be well absorbed when ingested.
- Blood-Brain Barrier Penetration : The compound is likely to penetrate the blood-brain barrier, making it a candidate for neurological applications.
Q & A
Q. What are the optimal synthetic routes for preparing 4-Methoxy-2-vinylbenzenamine?
- Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and amines. For example, hydrazinopyridine derivatives can react with methoxy-substituted benzaldehydes under acidic conditions (e.g., acetic acid) in ethanol, yielding intermediates that undergo cyclization . While direct synthesis of this compound is not explicitly documented, analogous vinylation reactions using palladium-catalyzed coupling or Wittig reactions (e.g., with vinyl boronic acids or triphenylphosphine ylides) may be adapted. Key steps include monitoring reactions via TLC and isolating products via vacuum filtration .
Q. How can the structure of this compound be characterized using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for characteristic peaks. For methoxy groups, expect singlets near δ 3.8–4.0 ppm () and δ 55–60 ppm (). Vinyl protons (CH=CH–) typically show doublets or multiplets between δ 5.0–6.5 ppm .
- FTIR : Look for N–H stretching (~3200 cm), C=C (vinyl) stretching (~1600 cm), and methoxy C–O vibrations (~1250 cm) .
- HRMS : Confirm molecular weight accuracy (e.g., [M+H] ion) using electrospray ionization (ESI) .
Q. What are the common reactivity patterns of this compound in organic synthesis?
- Methodological Answer :
- Electrophilic Substitution : The methoxy group directs electrophiles to the para position, while the vinyl group may participate in Diels-Alder or polymerization reactions.
- Oxidation : The amine group can oxidize to nitro or imine derivatives under strong oxidizing agents (e.g., NaOCl) .
- Cross-Coupling : The vinyl group may undergo Heck or Suzuki-Miyaura reactions with aryl halides using Pd catalysts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data or reactivity for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate experimental conditions (solvent, temperature, catalyst) against literature.
- Computational Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA).
- Isolation of Intermediates : Use column chromatography or recrystallization to isolate side products and identify competing reaction pathways .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths, dipole moments, and frontier orbitals (HOMO/LUMO).
- Solubility Prediction : Use COSMO-RS or Abraham solvation models based on logP values.
- Reactivity Mapping : Generate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites .
Q. How to design experiments to study the reaction mechanisms involving this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Replace methoxy hydrogens with deuterium to study rate-determining steps.
- Trapping Experiments : Use radical scavengers (e.g., TEMPO) or nucleophiles to intercept intermediates.
- In Situ Monitoring : Employ -NMR or Raman spectroscopy to track real-time reaction progress .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors.
- Waste Disposal : Segregate halogenated and amine-containing waste for professional treatment to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
